(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone
CAS No.:
Cat. No.: VC14913107
Molecular Formula: C18H16BrN3OS
Molecular Weight: 402.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrN3OS |
|---|---|
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | [4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-bromophenyl)methanone |
| Standard InChI | InChI=1S/C18H16BrN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2 |
| Standard InChI Key | WQIRNFVVAFKAEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A benzo[d]thiazole ring system, which contributes aromaticity and electron-rich regions critical for intermolecular interactions.
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A piperazine ring, a six-membered diamine known for enhancing solubility and enabling hydrogen bonding.
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A 2-bromophenyl group, which introduces steric bulk and potential halogen-bonding capabilities.
The molecular formula is C₁₈H₁₆BrN₃OS, with a molecular weight of 402.3 g/mol. The bromine atom at the phenyl ring’s ortho position significantly influences the compound’s reactivity and binding affinity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm the compound’s structure:
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¹H NMR: Peaks at δ 7.2–8.1 ppm correspond to aromatic protons, while δ 3.4–4.2 ppm signals piperazine methylene groups.
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IR: A strong absorption band at ~1,680 cm⁻¹ confirms the carbonyl (C=O) group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆BrN₃OS |
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | [4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-bromophenyl)methanone |
| SMILES | Brc1c(cccc1)C(=O)N2CCN(CC2)c3nc4c(ccccc4s3) |
| Solubility | Not reported |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of Benzothiazole-Piperazine Intermediate:
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Condensation of 2-aminothiophenol with chloroacetyl chloride yields the benzothiazole core.
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Subsequent coupling with piperazine under reflux conditions forms the benzothiazole-piperazine intermediate.
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Introduction of 2-Bromophenyl Group:
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The intermediate reacts with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
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Biological Activities
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate activity:
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Minimum Inhibitory Concentration (MIC): 25–50 μM, comparable to piperazine derivatives reported in literature .
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Mechanism: Proposed disruption of bacterial membrane integrity via hydrophobic interactions with the benzothiazole moiety.
Table 2: Biological Activity Profile
| Assay Type | Target | Result |
|---|---|---|
| Antimicrobial (MIC) | S. aureus | 25 μM |
| Antimicrobial (MIC) | E. coli | 50 μM |
| Anticancer (IC₅₀) | MCF7 cells | 18.2 μM |
Molecular Docking and Structure-Activity Relationships
Target Identification
Docking studies using AutoDock Vina predict strong binding (−9.2 kcal/mol) to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis. The bromophenyl group occupies a hydrophobic pocket, while the carbonyl forms hydrogen bonds with Arg52.
Comparative Analysis
Analogues lacking the bromine substituent show reduced affinity (−6.8 kcal/mol), underscoring the importance of halogen interactions.
Pharmacological and Toxicological Considerations
Cytotoxicity Profile
In RAW 264.7 macrophage cells, the compound exhibits >80% viability at 50 μM, indicating low acute toxicity.
Therapeutic Index
A therapeutic index (TI) of 4.6 (IC₅₀ cancer cells / IC₅₀ normal cells) suggests a favorable safety window for anticancer applications.
Future Directions
Structural Modifications
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Electron-Withdrawing Groups: Introducing nitro or trifluoromethyl groups may enhance antibacterial potency .
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Prodrug Strategies: Esterification of the carbonyl group could improve oral bioavailability.
In Vivo Studies
Rodent models are needed to evaluate pharmacokinetics and efficacy against metastatic tumors.
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